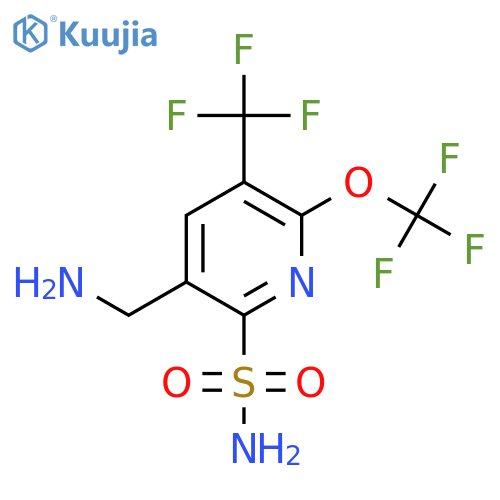

Cas no 1806764-55-5 (5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide)

1806764-55-5 structure

商品名:5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide

CAS番号:1806764-55-5

MF:C8H7F6N3O3S

メガワット:339.214901208878

CID:4812806

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide

-

- インチ: 1S/C8H7F6N3O3S/c9-7(10,11)4-1-3(2-15)6(21(16,18)19)17-5(4)20-8(12,13)14/h1H,2,15H2,(H2,16,18,19)

- InChIKey: XJECCXZSRVFPHJ-UHFFFAOYSA-N

- ほほえんだ: S(C1C(CN)=CC(C(F)(F)F)=C(N=1)OC(F)(F)F)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 12

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 459

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 117

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029081846-1g |

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide |

1806764-55-5 | 97% | 1g |

$1,534.70 | 2022-03-31 |

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

1806764-55-5 (5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量